

A Technical Guide to 3-lodooxetane for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	3-lodooxetane	
Cat. No.:	B1340047	Get Quote

Introduction: **3-lodooxetane** is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring and the presence of a reactive iodine atom make it a valuable precursor for the synthesis of novel chemical entities. This guide provides an in-depth overview of the commercial suppliers, purchasing options, and key experimental protocols involving **3-lodooxetane**, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purchasing Options

The acquisition of high-quality **3-lodooxetane** is crucial for reproducible research and development. A variety of chemical suppliers offer this compound in different quantities and purities. Below is a summary of purchasing options from prominent vendors.

Table 1: Commercial Availability and Purchasing of 3lodooxetane



Supplier	Product Number	Purity	Available Quantitie s	Price (USD)	Lead Time	Notes
Sigma- Aldrich	731560	95%	500 mg	\$265.50	Ships same day	-
Chem- Impex	07911	≥ 99% (GC)	1g, 5g, 25g, 100g, 250g	\$18.53 (1g) - \$1,399.50 (250g)	Ships same or next day	Bulk quotes available
Tokyo Chemical Industry (TCI)	10872	>95.0% (GC)	1 g	~\$122 (converted from INR)	Same day dispatch from local stock; 10- 12 working days from Japan warehouse	Bulk quotes available
Apollo Scientific	PC5000	≥95%	1g, 5g	~\$19 - \$21	In stock in UK and US	-
Fisher Scientific	AAH57302 MD	95%	250 mg, 500 mg	\$372.48 (250mg) - \$628.45 (500mg)	Check website for availability	Originally an Alfa Aesar product
BLD Pharm	BD113959	≥97.0%	1g, 5g, 10g	Request quote	-	Cold-chain transportati on
LookChem	-	-	1g, 1kg	\$1.00/g - \$40.00/kg (FOB)	-	Lists multiple Chinese suppliers
NINGBO INNO PHARMCH	-	-	-	Request quote	-	Manufactur er offering custom synthesis



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Note: Prices and lead times are subject to change and may vary based on location and current stock levels. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk or custom synthesis inquiries.

Key Experimental Protocols

3-lodooxetane is primarily utilized in cross-coupling reactions and nucleophilic substitutions to introduce the oxetane motif into larger molecules. The oxetane ring is a desirable feature in drug candidates as it can improve physicochemical properties such as solubility and metabolic stability.[1][2]

Nickel-Mediated Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryloxetanes

This protocol describes the synthesis of 2,6-difluoro-4-(oxetan-3-yl)pyridine, a representative example of an aryl-oxetane, via a nickel-catalyzed Suzuki-Miyaura coupling reaction.[3] This method is highly valuable for creating carbon-carbon bonds between the oxetane ring and various aromatic systems.[4]

Materials:

- 3-lodooxetane
- (2,6-difluoro-4-pyridyl)boronic acid
- Nickel(II) iodide (NiI₂)
- trans-2-Aminocyclohexanol hydrochloride
- Sodium hexamethyldisilazane (NaHMDS)
- Isopropanol
- Ethanol (EtOH)



- Ethyl acetate (EtOAc)
- Dichloromethane (DCM)
- Celite®
- CEM microwave vial or equivalent
- Magnetic stirrer
- Microwave reactor
- Standard glassware for filtration and purification
- Silica gel for column chromatography

Procedure:

- To a CEM microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol, 635.67 mg), Nickel(II) iodide (0.12001 mmol, 37.503 mg), trans-2-aminocyclohexanol hydrochloride (0.12001 mmol, 18.382 mg), and sodium hexamethyldisilazane (4.0004 mmol, 748.56 mg).
 [3]
- Cap the vial and establish an inert atmosphere by evacuating and backfilling with nitrogen gas.
- Add 15 mL of isopropanol to the mixture and stir under nitrogen for 5 minutes.
- In a separate vial, dissolve **3-lodooxetane** (2.0002 mmol, 368 mg) in 1.5 mL of isopropanol.
- Add the 3-lodooxetane solution to the reaction mixture.
- Heat the vial to 100°C in a microwave reactor for 20 minutes.
- After cooling to room temperature, dilute the reaction mixture with 15 mL of ethanol.
- Filter the mixture through a pad of Celite®, washing the filter cake with an additional 2 x 10 mL of ethanol.



- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography, eluting with a gradient of 0% to 50% ethyl acetate in dichloromethane to yield 2,6-difluoro-4-(oxetan-3-yl)pyridine.

General Protocol for Nucleophilic Substitution

Nucleophilic substitution reactions are a common application of **3-lodooxetane**, allowing for the introduction of a variety of functional groups at the 3-position of the oxetane ring. The following is a general procedure that can be adapted for different nucleophiles.

Materials:

- 3-lodooxetane
- Nucleophile of choice (e.g., sodium azide, sodium cyanide, a primary or secondary amine)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
- Standard glassware with a reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

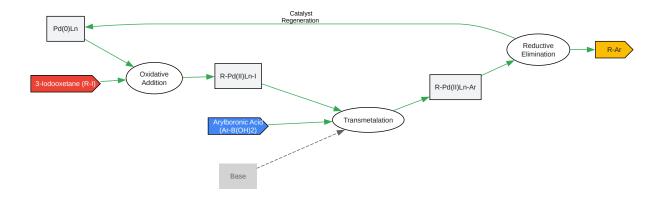
- In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile (typically 1.1 to 1.5 equivalents) in the chosen anhydrous solvent.
- To this solution, add 3-lodooxetane (1.0 equivalent) dropwise at room temperature.
- Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by adding water.



- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or distillation as required.

Visualizations of Key Processes

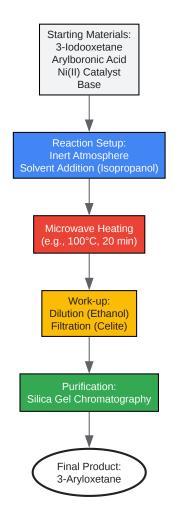
To better illustrate the chemical transformations involving **3-lodooxetane**, the following diagrams represent the Suzuki-Miyaura coupling catalytic cycle and a general workflow for the synthesis of 3-aryloxetanes.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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Caption: General workflow for the synthesis of 3-aryloxetanes.

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